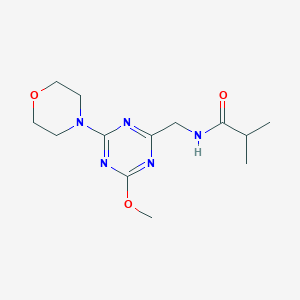

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazine derivatives, such as the one you mentioned, are a class of chemical compounds that have been investigated for their biologically active properties . They exhibit a range of activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties .

Synthesis Analysis

The synthesis of triazine derivatives often involves the replacement of chloride ions in cyanuric chloride . These compounds can be prepared by conventional methods or by using microwave irradiation, which can yield the desired products in less time and with higher purity .Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by a 1,3,5-triazine core, which can be substituted with various groups to yield different compounds . The nature of these substituents can greatly influence the properties and activities of the compounds .Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions, depending on their substituents. For example, esterification of the carboxylic acid moiety can afford methyl ester analogues .Physical And Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their structure. For example, some triazine derivatives are white to light yellow crystalline solids that are slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane .Scientific Research Applications

Antimicrobial Activity

1,3,5-Triazine derivatives exhibit promising antimicrobial properties. Researchers have synthesized various mono-, di-, and trisubstituted s-triazine derivatives, including those derived from N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide. These compounds have been evaluated against bacterial strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Notably, some derivatives demonstrated activity comparable to that of common antibiotics like ampicillin .

Molecular Docking Studies

Researchers have performed molecular docking studies using related compounds to explore their interactions with specific biological targets. For instance, indole derivatives (which share structural features with triazines) have been investigated as anti-HIV-1 agents . Similar studies could shed light on the binding affinity of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide.

Synthetic Chemistry

The synthesis of 1,3,5-triazine derivatives involves various methods, including microwave irradiation and conventional techniques. Researchers have developed protocols to prepare symmetric and non-symmetric di- and trisubstituted triazines from cyanuric chloride. These synthetic pathways contribute to the availability of diverse triazine compounds for further exploration .

Mechanism of Action

Target of Action

Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities .

Mode of Action

It’s known that triazine compounds often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to the desired therapeutic effects .

Biochemical Pathways

Based on the known activities of similar triazine compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, potentially leading to its reported anticancer effects .

Result of Action

Similar triazine compounds have been reported to exhibit antimicrobial, antiviral, and anticancer activities, suggesting that this compound may have similar effects .

Future Directions

Research into triazine derivatives is ongoing, with a focus on optimizing their synthesis and exploring their potential applications. For example, future studies could focus on improving the solubility and yield of specific triazine derivatives. Additionally, given their diverse biological activities, triazine derivatives are promising candidates for the development of new therapeutic agents .

properties

IUPAC Name |

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O3/c1-9(2)11(19)14-8-10-15-12(17-13(16-10)20-3)18-4-6-21-7-5-18/h9H,4-8H2,1-3H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPMPMFCEQBGJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC(=NC(=N1)OC)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)isobutyramide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![B-[4-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B2777048.png)

![3-(Phenylsulfonyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2777056.png)

![N-(4-bromo-2,6-dimethylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2777057.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbutanamide](/img/structure/B2777062.png)